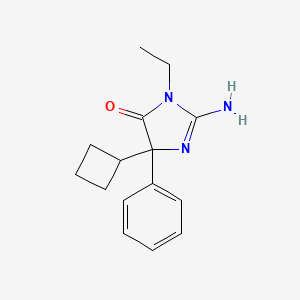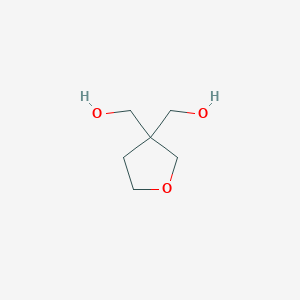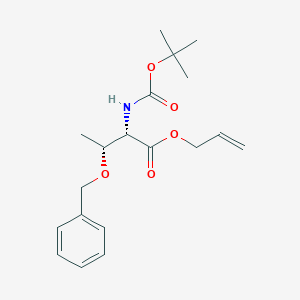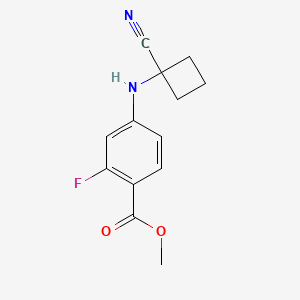![molecular formula C15H25N8O8P B12942034 8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate) CAS No. 62209-02-3](/img/structure/B12942034.png)
8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant biological and chemical properties. It is a derivative of purine nucleotides and plays a crucial role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and phosphorylation. The process typically starts with the preparation of the purine base, followed by the attachment of the sugar moiety and subsequent phosphorylation to yield the final compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and automated synthesis equipment to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, involving rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the purine ring or the phosphate group, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the phosphate group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, this compound is studied for its role in cellular processes, including DNA and RNA synthesis, signal transduction, and enzyme regulation. It is also used as a probe to study nucleotide interactions and functions.
Medicine: Medically, the compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties. It is also used in the development of diagnostic tools and as a component in drug formulations.
Industry: In the industrial sector, the compound is utilized in the production of pharmaceuticals, agrochemicals, and biotechnology products. Its unique properties make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with three phosphate groups.
Guanosine monophosphate (GMP): Another nucleotide with a similar purine base but different sugar and phosphate groups.
Cytidine monophosphate (CMP): A pyrimidine nucleotide with a different base but similar sugar and phosphate components.
Uniqueness: The uniqueness of ((2R,3S,4R,5R)-5-(6-Amino-8-((3-(2-aminoacetamido)propyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure, which confers distinct chemical and biological properties. Its ability to participate in various biochemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industry.
Propriétés
Numéro CAS |
62209-02-3 |
|---|---|
Formule moléculaire |
C15H25N8O8P |
Poids moléculaire |
476.38 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-[6-amino-8-[3-[(2-aminoacetyl)amino]propylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H25N8O8P/c16-4-8(24)18-2-1-3-19-15-22-9-12(17)20-6-21-13(9)23(15)14-11(26)10(25)7(31-14)5-30-32(27,28)29/h6-7,10-11,14,25-26H,1-5,16H2,(H,18,24)(H,19,22)(H2,17,20,21)(H2,27,28,29)/t7-,10-,11-,14-/m1/s1 |
Clé InChI |
NSEYUMVWAOPINT-FRJWGUMJSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)NCCCNC(=O)CN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)NCCCNC(=O)CN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)
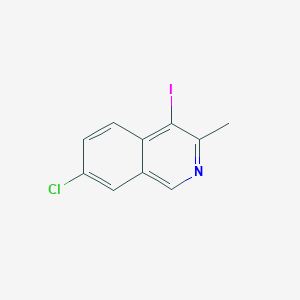
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)
![2-Bromo-1-{2-[(butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12941978.png)
![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)

![2-((R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12942001.png)

